(3R,4R,5R)-3,4-双(苄氧基)-5-((苄氧基)甲基)二氢呋喃-2(3H)-酮
描述
2,3,5-三-O-苄基-D-核糖-1,4-内酯是一种有机化合物,广泛用作糖化学中的合成中间体。 其分子式为C26H26O5,分子量为418.49 g/mol 。 该化合物以其保护形式为特征,苄基保护羟基官能团,从而允许在糖分子剩余反应位点进行选择性反应 。
科学研究应用
2,3,5-三-O-苄基-D-核糖-1,4-内酯广泛应用于科学研究,特别是在:
化学: 作为复杂寡糖逐步合成的合成中间体,需要对糖苷键的形成进行精确控制。
生物学: 用于研究碳水化合物代谢和酶相互作用。
医学: 作为合成抗病毒药物(如瑞德西韦)的前体。
工业: 用于生产精细化学品和药物。
准备方法
合成路线和反应条件: 2,3,5-三-O-苄基-D-核糖-1,4-内酯的合成通常涉及用苄基保护D-核糖-1,4-内酯的羟基。 这是通过使用苄基氯在氢化钠或碳酸钾等碱存在下进行苄基化反应来实现的 。 反应通常在回流条件下在二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等非质子溶剂中进行。
工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但该过程通常遵循与实验室环境中类似的合成路线,并针对规模、产率和纯度进行优化。 使用连续流动反应器和自动化系统可以提高生产过程的效率和安全性。
化学反应分析
反应类型: 2,3,5-三-O-苄基-D-核糖-1,4-内酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 用硼氢化钠等还原剂处理会导致具有立体确定的多氧化的碳链骨架的开环产物。
取代: 苄基可以在使用钯碳 (Pd/C) 作为催化剂的氢解条件下选择性地去除。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在甲醇或乙醇中使用硼氢化钠 (NaBH4)。
取代: 在大气压下使用钯碳 (Pd/C) 催化剂进行氢气 (H2) 反应。
主要产物:
氧化: 羧酸。
还原: 多氧化的碳链化合物。
取代: D-核糖-1,4-内酯和苄醇。
作用机制
2,3,5-三-O-苄基-D-核糖-1,4-内酯的作用机制涉及其作为保护中间体的作用。 苄基保护羟基官能团,从而允许在其他位点进行选择性反应。 这种特异性对于复杂寡糖的合成至关重要,因为需要对糖苷键形成进行精确控制 。 该化合物的保护形式确保反应仅发生在所需位置,从而促进更大分子的逐步构建。
类似化合物:
- 2,3,5-三-O-苄基-D-核糖酸-1,4-内酯
- 2,3,5-三-O-苄基-D-阿拉伯糖-1,4-内酯
- 2,3,5-三-O-苄基-D-木糖内酯
比较: 2,3,5-三-O-苄基-D-核糖-1,4-内酯因其特定的构型和用苄基保护羟基而独一无二。 这允许选择性反应和合成过程中的精确控制,使其在糖化学中具有高度价值。 类似的化合物可能具有不同的构型或保护基团,导致反应性和应用的变化。
相似化合物的比较
- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone
- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone
- 2,3,5-Tri-O-benzyl-D-xylonolactone
Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.
属性
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UBFVSLLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451513 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-52-5 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?
A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]
Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?
A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []
Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?
A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。